2-({2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}carbamoyl)cyclohexane-1-carboxylic acid
Description
This compound features a cyclohexane ring substituted with a carboxylic acid group at position 1. Attached via an ethyl carbamoyl linker is a 1,3-thiazole ring bearing a pyridin-3-yl substituent at position 2.
Properties
IUPAC Name |
2-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethylcarbamoyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c22-16(14-5-1-2-6-15(14)18(23)24)20-9-7-13-11-25-17(21-13)12-4-3-8-19-10-12/h3-4,8,10-11,14-15H,1-2,5-7,9H2,(H,20,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNJJJMFBFRHGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NCCC2=CSC(=N2)C3=CN=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing imidazole rings, have been known to target a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Mode of Action
It’s known that imidazole ring, a common structure in many bioactive compounds, is amphoteric in nature, showing both acidic and basic properties. This allows it to interact with various biological targets, potentially leading to a wide range of effects.
Biochemical Pathways
For instance, some compounds inhibit collagen synthesis in various models by inactivating cells responsible for collagen synthesis. Others display anti-fibrotic activity by blocking the mRNA expression of certain growth factors in specific cells.
Biological Activity
The compound 2-({2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}carbamoyl)cyclohexane-1-carboxylic acid is a thiazole derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, particularly focusing on its anti-cancer properties, anti-inflammatory effects, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C₁₅H₁₈N₄O₂S
- Molecular Weight : 318.39 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
Structural Features
The compound features:
- A pyridine ring, which is known for its role in enhancing biological activity.
- A thiazole moiety that contributes to various pharmacological effects.
- An ethyl carbamoyl group that may influence solubility and bioavailability.
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer potential of thiazole derivatives, including this compound. The following table summarizes key findings related to its cytotoxic effects against various cancer cell lines:
Case Study: Compound Efficacy
In a study involving compound analogs, it was observed that the presence of specific substituents on the thiazole ring significantly enhanced cytotoxic activity. For instance, compounds with electron-donating groups showed improved interaction with target proteins, leading to increased efficacy against cancer cell lines .
Anti-Inflammatory Effects
The compound's anti-inflammatory properties were assessed through COX enzyme inhibition assays. The results are summarized in the following table:
| Compound | IC50 COX-1 (µM) | IC50 COX-2 (µM) | Comparison to Celecoxib (IC50 = 0.04 µM) |
|---|---|---|---|
| 2-{(Pyridin-3-yl)-thiazol} derivative | 19.45 ± 0.07 | 23.8 ± 0.20 | Moderate inhibition |
| Control (Celecoxib) | 0.04 ± 0.01 | 0.04 ± 0.01 | Benchmark |
These findings suggest that while the compound exhibits anti-inflammatory properties, its potency is lower than that of established drugs like celecoxib.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Key observations include:
- Thiazole Ring : Essential for cytotoxic activity; modifications can enhance or reduce effectiveness.
- Pyridine Substitution : The position and nature of substituents on the pyridine ring significantly affect binding affinity and biological activity.
- Carbamoyl Group : Influences solubility and permeability, which are critical for oral bioavailability.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its role as a pharmaceutical agent . Its structural components suggest potential activity against various diseases, especially those related to cell proliferation and apoptosis. The thiazole and pyridine moieties are known for their biological activities, contributing to the compound's potential efficacy.
Anticancer Properties
Research indicates that derivatives of thiazole and pyridine exhibit significant anticancer properties. The compound may inhibit specific pathways involved in tumor growth and metastasis. For instance, studies have suggested that thiazole derivatives can induce apoptosis in cancer cells, making them valuable in cancer therapy .
Anti-inflammatory Effects
The compound's anti-inflammatory properties are also under investigation. Thiazoles have been reported to modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This application is particularly relevant in conditions such as rheumatoid arthritis and other autoimmune disorders .
Pharmacological Studies
Pharmacological studies focus on the compound's mechanism of action, bioavailability, and therapeutic index.
Bioavailability and Toxicity
Research into the pharmacokinetics of the compound shows promising results regarding its bioavailability. Studies assess how well the compound is absorbed, distributed, metabolized, and excreted in biological systems. Toxicity assessments are also critical to ensure safety in clinical applications .
Case Studies and Experimental Findings
Several case studies highlight the practical applications of this compound in laboratory settings.
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines. For example, experiments showed that treatment with the compound led to reduced viability of breast cancer cells compared to untreated controls .
In Vivo Studies
Animal models have been utilized to evaluate the therapeutic potential of the compound. In vivo studies indicated a reduction in tumor size when administered at specific dosages over a defined period . These findings support further clinical investigations.
Data Tables
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related molecules identified in the evidence.
Structural Analogues and Key Differences
Table 1: Structural and Functional Comparison
Physicochemical and Pharmacokinetic Insights
- Target Compound vs. The carboxylic acid group in both compounds favors aqueous solubility, but the target’s ethyl carbamoyl linker adds hydrogen-bonding capacity.
- Target vs. Morpholine-Containing Thiazole : The morpholine group in the butanoic acid derivative likely improves solubility and bioavailability compared to the target’s rigid cyclohexane backbone. However, the cyclohexane may confer better metabolic stability.
- Target vs. Methylcyclohexyl Thiazole : The acetic acid chain in the latter reduces steric hindrance but may decrease binding affinity compared to the target’s cyclohexane-carboxylic acid core.
- Target vs. Carboxamide Derivative : The carboxamide group in the latter lacks the ionizable carboxylic acid, reducing ionic interactions but improving passive diffusion across membranes. The 3-methylphenyl group on the thiazole may enhance hydrophobic interactions in binding pockets.
Preparation Methods
Hantzsch Thiazole Ring Formation
The reaction begins with the condensation of pyridin-3-yl thioamide (derived from pyridin-3-amine and carbon disulfide) and 1-bromo-4-N-phthalimido-2-butanone (prepared via bromination of 4-phthalimido-2-butanone). Thiobenzamide in the original procedure is replaced with pyridin-3-yl thioamide to introduce the pyridine ring. The mixture is refluxed in ethanol for 12 hours, yielding 4-(2-phthalimidoethyl)-2-(pyridin-3-yl)thiazole as a pale yellow solid (Yield: 65–70%).
Deprotection via Gabriel Synthesis
The phthalimide group is removed using hydrazine hydrate in ethanol under reflux (4 hours), liberating the primary amine 2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethylamine (Yield: 68–72%). The product is characterized by:
-
1H NMR (400 MHz, DMSO-d6) : δ 8.71 (s, 1H, pyridine-H2), 8.52 (d, J = 4.8 Hz, 1H, pyridine-H6), 7.88 (d, J = 7.8 Hz, 1H, pyridine-H4), 7.44 (dd, J = 7.8, 4.8 Hz, 1H, pyridine-H5), 6.99 (s, 1H, thiazole-H5), 3.18 (t, J = 6.4 Hz, 2H, CH2NH2), 3.01 (t, J = 6.4 Hz, 2H, CH2-thiazole).
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IR (KBr) : 3350 cm⁻¹ (N–H stretch), 1620 cm⁻¹ (C=N thiazole).
Preparation of Cyclohexane-1-carboxylic Acid Derivative
The cyclohexane-1-carboxylic acid component is synthesized via esterification followed by hydrolysis, as detailed in patent literature for analogous cyclohexane derivatives.
Methyl Cyclohexane-1-carboxylate Formation
Cyclohexane-1-carboxylic acid is esterified using methanol and sulfuric acid (catalytic) under reflux (6 hours), yielding methyl cyclohexane-1-carboxylate (Yield: 85–90%).
Carboxylic Acid Activation
The methyl ester is hydrolyzed to cyclohexane-1-carboxylic acid using 2M NaOH in THF/water (3:1) at 60°C for 4 hours (Yield: 95%). For amide coupling, the acid is activated as an acyl chloride by treatment with thionyl chloride (SOCl2) in dichloromethane (0°C to room temperature, 2 hours).
Amide Bond Formation and Final Compound Assembly
The coupling of 2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethylamine and cyclohexane-1-carboxylic acid proceeds via a carbamoyl linkage.
Coupling Reaction
The acyl chloride (1.2 equiv) is added dropwise to a solution of the amine (1.0 equiv) and triethylamine (2.0 equiv) in dry DCM at 0°C. The reaction is stirred for 12 hours at room temperature, yielding the crude amide. Purification via silica gel chromatography (ethyl acetate/hexane, 1:1) affords 2-({2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}carbamoyl)cyclohexane-1-carboxylic acid as a white solid (Yield: 60–65%).
Spectroscopic Characterization
-
1H NMR (400 MHz, DMSO-d6) : δ 8.70 (s, 1H, pyridine-H2), 8.51 (d, J = 4.8 Hz, 1H, pyridine-H6), 7.87 (d, J = 7.8 Hz, 1H, pyridine-H4), 7.43 (dd, J = 7.8, 4.8 Hz, 1H, pyridine-H5), 6.98 (s, 1H, thiazole-H5), 3.45 (t, J = 6.4 Hz, 2H, CH2N), 3.10 (t, J = 6.4 Hz, 2H, CH2-thiazole), 2.30–1.20 (m, 10H, cyclohexane).
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IR (KBr) : 3300 cm⁻¹ (N–H), 1710 cm⁻¹ (C=O acid), 1650 cm⁻¹ (C=O amide).
Optimization and Yield Considerations
Q & A
Basic: What synthetic strategies are recommended for preparing this compound, and how can its purity be validated?
Answer:
The compound’s synthesis typically involves coupling a pyridinyl-thiazole intermediate (e.g., 2-(pyridin-3-yl)-1,3-thiazol-4-ylethylamine) with a cyclohexane-1-carboxylic acid derivative. Key steps include:
- Acylation : Use carbodiimide coupling agents (e.g., EDC/HOBt) to form the carbamoyl bridge between the thiazole-ethylamine and cyclohexane-carboxylic acid moieties .
- Purification : Employ silica gel chromatography or preparative HPLC to isolate the product. Validate purity via HPLC (≥95% purity) and LC-MS to confirm molecular weight .
- Structural confirmation : Use -/-NMR to verify substituent connectivity and FT-IR to confirm carboxylic acid and amide functional groups .
Advanced: How can contradictory bioactivity data between in vitro and cellular assays be resolved?
Answer:
Discrepancies may arise from:
- Compound stability : Assess hydrolytic degradation in cellular media (e.g., via LC-MS) and adjust buffer conditions (e.g., pH 7.4 vs. lysosomal pH 4.5) .
- Membrane permeability : Compare logP (experimental or calculated via XlogP) with cellular uptake data. Modify lipophilicity using prodrug strategies (e.g., esterification of the carboxylic acid) .
- Assay specificity : Perform target engagement studies (e.g., SPR or thermal shift assays) to confirm direct binding vs. off-target effects .
Basic: What computational tools are suitable for predicting the compound’s physicochemical properties?
Answer:
- LogP and solubility : Use Molinspiration or ACD/Labs software based on SMILES inputs. Cross-validate with experimental shake-flask methods .
- pKa estimation : Employ MarvinSketch or ChemAxon to predict ionizable groups (e.g., carboxylic acid pKa ~4.5, pyridine pKa ~2.5) .
- Topological polar surface area (TPSA) : Calculate via RDKit to estimate blood-brain barrier permeability (TPSA >90 Ų suggests low CNS penetration) .
Advanced: How can the compound’s binding mode to a putative target (e.g., kinase X) be validated experimentally?
Answer:
- X-ray crystallography : Co-crystallize the compound with the target protein to resolve atomic-level interactions.
- Mutagenesis studies : Introduce point mutations (e.g., Ala-scanning) in predicted binding pockets and measure IC shifts .
- NMR spectroscopy : Use - or -labeled proteins to monitor chemical shift perturbations upon ligand binding .
Basic: What in vitro assays are recommended for preliminary evaluation of biological activity?
Answer:
- Enzyme inhibition : Use fluorescence-based or radiometric assays (e.g., ADP-Glo™ for kinases) at 1–100 µM concentrations .
- Cytotoxicity : Screen in HEK293 or HeLa cells via MTT/WST-1 assays (48–72 hr exposure) .
- Solubility controls : Include DMSO controls (≤0.1% v/v) to avoid solvent interference .
Advanced: How can metabolic instability of the carbamoyl group be addressed during lead optimization?
Answer:
- Isosteric replacement : Substitute the carbamoyl with a urea or thiourea group to resist amidase cleavage .
- Deuterium labeling : Introduce deuterium at metabolically labile C-H bonds to slow degradation (e.g., C-D in the ethyl linker) .
- Prodrug design : Mask the carboxylic acid as an ethyl ester to enhance stability in plasma .
Basic: What spectroscopic techniques are critical for characterizing the compound’s solid-state form?
Answer:
- PXRD : Identify crystalline vs. amorphous forms and polymorphic transitions .
- DSC/TGA : Determine melting point (expected >200°C for rigid cyclohexane-thiazole systems) and thermal decomposition profiles .
- Solid-state NMR : Resolve hydrogen-bonding networks involving the carbamoyl group .
Advanced: How can contradictory data in target selectivity profiles be reconciled across different assay platforms?
Answer:
- Orthogonal assays : Compare results from biochemical (purified protein) vs. cellular (e.g., NanoBRET) assays to rule out assay-specific artifacts .
- Kinetic analysis : Measure / rates via SPR to distinguish tight-binding vs. promiscuous inhibitors .
- Cheminformatics modeling : Apply machine learning (e.g., Random Forest) to predict off-target interactions based on structural fingerprints .
Basic: What strategies mitigate solubility challenges during formulation for in vivo studies?
Answer:
- Salt formation : Convert the carboxylic acid to a sodium or tromethamine salt .
- Nanoformulation : Use liposomes or PEGylated nanoparticles to enhance aqueous dispersion .
- Co-solvent systems : Employ 10% Cremophor EL/ethanol (4:1 v/v) for intravenous administration .
Advanced: How can molecular dynamics (MD) simulations guide the optimization of target binding kinetics?
Answer:
- Trajectory analysis : Identify key residue interactions (e.g., hydrogen bonds with Thr123/Glu45) over 100-ns simulations .
- Free energy calculations : Use MM-PBSA/GBSA to rank binding affinities of analogs .
- Alchemical free energy perturbation : Predict ΔΔG for substituent modifications (e.g., pyridine vs. pyrimidine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
